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Compound of Interest

Compound Name: 2-(Phenylethynyl)benzaldehyde

Cat. No.: B1589314 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Phenylethynyl)benzaldehyde

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2-(Phenylethynyl)benzaldehyde (C₁₅H₁₀O), a key

intermediate in organic synthesis. As researchers and professionals in drug development, a thorough understanding of a molecule's

structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. This document moves beyond a simple

presentation of data, offering insights into the interpretation of the spectra, the rationale behind the observed signals, and the experimental

protocols for their acquisition.

Molecular Structure and Spectroscopic Implications
2-(Phenylethynyl)benzaldehyde is an aromatic compound featuring three key functional groups: a benzaldehyde moiety, a phenyl group,

and an internal alkyne linker. This specific arrangement of conjugated π-systems dictates its unique spectroscopic signature. The aldehyde

group, being electron-withdrawing, and its ortho position relative to the bulky phenylethynyl group, create a distinct electronic and steric

environment that is clearly reflected in its NMR, IR, and MS data.

Caption: Structure of 2-(Phenylethynyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-
(Phenylethynyl)benzaldehyde, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Expertise & Experience: Interpreting the NMR Data
The choice of solvent, deuterated chloroform (CDCl₃), is standard for non-polar to moderately polar organic compounds, ensuring good

solubility without interfering signals. Tetramethylsilane (TMS) is used as the internal standard, defining the 0 ppm reference point. The

spectra are typically recorded on a 300 or 400 MHz spectrometer, which provides sufficient resolution to distinguish the closely spaced

aromatic protons.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum is characterized by a highly deshielded aldehyde proton and a complex aromatic region.
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Chemical Shift (δ) ppm Multiplicity
Coupling Constant (J)
Hz

Integration Assignment

10.65 d 0.4 1H Aldehyde (-CHO)

7.95 dd 0.8, 7.6 1H Ar-H

7.64 dd 0.8, 7.6 1H Ar-H

7.55-7.60 m - 3H Ar-H

7.45 tt 0.8, 7.6 1H Ar-H

7.36-7.40 m - 3H Ar-H

Data sourced from The

Royal Society of

Chemistry[1].

Causality Behind Assignments:

Aldehyde Proton (10.65 ppm): This proton is significantly downfield due to the powerful anisotropic deshielding effect of the carbonyl

(C=O) group and its direct attachment to the sp²-hybridized carbon. The small doublet splitting (J = 0.4 Hz) is likely due to a weak four-

bond coupling to an adjacent aromatic proton.

Aromatic Protons (7.36-7.95 ppm): The nine aromatic protons appear in a complex, overlapping region. The protons on the

benzaldehyde ring are generally more deshielded than those on the phenyl ring due to the electron-withdrawing effect of the aldehyde.

The proton ortho to the aldehyde (at 7.95 ppm) is the most deshielded of the ring protons.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum confirms the presence of 15 distinct carbon environments, consistent with the molecular formula.
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Chemical Shift (δ) ppm Assignment

191.7 Aldehyde Carbonyl (C=O)

135.8 Aromatic C

133.7 Aromatic C

133.2 Aromatic C

131.6 Aromatic C

129.0 Aromatic C

128.6 Aromatic C

128.5 Aromatic C

127.2 Aromatic C

126.8 Aromatic C

122.3 Quaternary Aromatic C

96.3 Alkyne C

84.8 Alkyne C

Data sourced from The Royal Society of Chemistry[1].

Causality Behind Assignments:

Carbonyl Carbon (191.7 ppm): Aldehyde and ketone carbonyl carbons consistently appear in the 190-220 ppm range, making this a

definitive assignment.

Alkyne Carbons (96.3, 84.8 ppm): The sp-hybridized carbons of the alkyne appear in a characteristic upfield region (relative to aromatic

sp² carbons), typically between 70-100 ppm.

Aromatic Carbons (122.3-135.8 ppm): The twelve sp² carbons of the two aromatic rings are found in the expected 120-140 ppm range.

The quaternary carbon to which the alkyne is attached (122.3 ppm) is also identifiable.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Phenylethynyl)benzaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v TMS.

Instrumentation: Transfer the solution to a 5 mm NMR tube.

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature.[1]

Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier

transformation, phase correction, and baseline correction.

Referencing: Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or the internal TMS

standard (δH = 0.00 ppm, δC = 0.00 ppm).[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of

infrared radiation, which excites molecular vibrations.

IR Data Analysis
The IR spectrum of 2-(Phenylethynyl)benzaldehyde is dominated by absorptions corresponding to the aldehyde and the conjugated

alkyne and aromatic systems.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment

~3080-3000 Medium-Weak Aromatic C-H Stretch

~2880-2650 Weak (often two bands) Aldehyde C-H Stretch

~2220 Medium-Weak Alkyne C≡C Stretch

~1701-1682 Strong, Sharp Conjugated Aldehyde C=O Stretch

~1600-1450 Medium Aromatic C=C Ring Stretch

Vibrational frequencies are based on data for

structurally similar compounds and established

spectroscopic principles.[1][2][3]

Causality Behind Assignments:

C=O Stretch (~1682 cm⁻¹): The carbonyl stretch is the most intense and diagnostic peak. Its position is lower than that of a typical

aliphatic aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic ring, which lowers the bond order and vibrational frequency.[2]

Aldehyde C-H Stretch (~2880, ~2750 cm⁻¹): The presence of two weak bands in this region is characteristic of the C-H stretch in an

aldehyde group and is a key diagnostic feature.[2]

C≡C Stretch (~2220 cm⁻¹): The absorption for the internal alkyne is expected in this region. Its intensity may be reduced due to the

relatively symmetric substitution of the alkyne, which results in a small change in dipole moment during the vibration.

Aromatic C-H and C=C Stretches: Peaks just above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region are definitive evidence of the aromatic

rings.

Experimental Protocol: IR Data Acquisition
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) Spectrometer.[1]

Sample Preparation: As 2-(Phenylethynyl)benzaldehyde is an oil at room temperature, the simplest method is to place a small drop of

the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

Background Scan: Perform a background scan of the empty sample compartment to subtract the spectral contributions of atmospheric

CO₂ and H₂O.

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to

improve the signal-to-noise ratio.

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
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Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details based

on its fragmentation pattern upon ionization.

MS Data Analysis
High-Resolution Mass Spectrometry (HRMS), often using a soft ionization technique like Electrospray Ionization (ESI), is the gold standard

for confirming the elemental composition.

Molecular Formula: C₁₅H₁₀O[4]

Exact Mass: 206.0732 g/mol

HRMS Analysis (ESI+): The expected ion would be the protonated molecule [M+H]⁺.

Calculated m/z: 207.0804

Found m/z: Consistent with the calculated value within a few ppm, confirming the elemental formula.

Trustworthiness: Fragmentation as a Self-Validating System The fragmentation pattern in Electron Ionization (EI) MS provides a structural

fingerprint. The major fragmentation pathways are predictable based on the stability of the resulting carbocations and neutral losses.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Plausible Neutral Loss

206 [C₁₅H₁₀O]⁺˙ (Molecular Ion)

205 [C₁₅H₉O]⁺ H˙

178 [C₁₄H₁₀]⁺˙ CO

177 [C₁₄H₉]⁺ CHO˙

Fragmentation patterns are predicted based

on established principles for aromatic

aldehydes.[5][6][7]

digraph "fragmentation_pathway" {

rankdir=LR;

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];

edge [fontsize=9, color="#5F6368"];

mol_ion [label="[C₁₅H₁₀O]⁺˙\nm/z = 206", fillcolor="#4285F4", fontcolor="#FFFFFF"];

frag_205 [label="[C₁₅H₉O]⁺\nm/z = 205", fillcolor="#EA4335", fontcolor="#FFFFFF"];

frag_177 [label="[C₁₄H₉]⁺\nm/z = 177", fillcolor="#FBBC05", fontcolor="#202124"];

frag_178 [label="[C₁₄H₁₀]⁺˙\nm/z = 178", fillcolor="#34A853", fontcolor="#FFFFFF"];

mol_ion -> frag_205 [label="- H•"];

mol_ion -> frag_178 [label="- CO"];

frag_205 -> frag_177 [label="- CO"];

}

Caption: Plausible MS fragmentation of 2-(Phenylethynyl)benzaldehyde.
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Experimental Protocol: Mass Spectrometry Data Acquisition
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an

ESI or GC-MS source.[8]

Infusion: Introduce the sample into the source via direct infusion using a syringe pump or through an HPLC system for analysis.

Ionization: For ESI, apply a high voltage to the sample solution as it exits a capillary, forming charged droplets that desolvate to yield

gas-phase ions (e.g., [M+H]⁺). For EI, bombard the sample with high-energy electrons (70 eV).[8][9]

Mass Analysis: Separate the ions based on their mass-to-charge ratio in the mass analyzer.

Detection: Detect the ions and generate the mass spectrum.

Integrated Characterization Workflow
The synthesis and purification of a compound are intrinsically linked to its characterization. A typical workflow for 2-
(Phenylethynyl)benzaldehyde involves a Sonogashira coupling, followed by purification and comprehensive spectroscopic analysis.

Synthesis & Purification

Spectroscopic Analysis

Sonogashira Coupling
(2-Bromobenzaldehyde +

Phenylacetylene)

Aqueous Workup
& Extraction

Flash Column
Chromatography

Pure Product:
2-(Phenylethynyl)benzaldehyde

NMR Spectroscopy
(¹H, ¹³C)

Structural Confirmation
& Purity Assessment

IR Spectroscopy Mass Spectrometry
(HRMS)

Click to download full resolution via product page

Caption: General workflow from synthesis to structural confirmation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.rsc.org/suppdata/d4/re/d4re00387j/d4re00387j1.pdf
https://www.rsc.org/suppdata/d4/re/d4re00387j/d4re00387j1.pdf
https://www.uni-saarland.de/fileadmin/upload/lehrstuhl/jauch/An04_Massenspektroskopie_Skript_Volmer.pdf
https://www.benchchem.com/product/b1589314?utm_src=pdf-body
https://www.benchchem.com/product/b1589314?utm_src=pdf-body
https://www.benchchem.com/product/b1589314?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of

this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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